Cas no 929-17-9 (7-Aminoheptanoic acid)

7-Aminoheptanoic acid structure
7-Aminoheptanoic acid structure
商品名:7-Aminoheptanoic acid
CAS番号:929-17-9
MF:C7H15NO2
メガワット:145.199502229691
MDL:MFCD00008242
CID:40274
PubChem ID:13580

7-Aminoheptanoic acid 化学的及び物理的性質

名前と識別子

    • 7-Aminoheptanoic acid
    • 7-AMINOENANTHIC ACID
    • 7-amino-heptanoic acid
    • 7-Aminooenanthic acid
    • HEPTANOIC ACID, 7-AMINO-
    • omega-Aminoenantic acid
    • 7-Aminohepentanoic acid
    • Aminoenanthic acid
    • Amino-enanthylic acid
    • omega-Aminoheptanoic acid
    • Kyselina 7-aminoenanthova [Czech]
    • B10HJX2T48
    • AEK
    • 7-aminoheptanoicacid
    • Kyselina 7-aminoenanthova
    • 7-azanylheptanoic acid
    • Zeta
    • 7-Aminoheptanoic acid (ACI)
    • NSC 59008
    • ζ-Aminoenanthic acid
    • ω-Aminoenanthic acid
    • ω-Aminoheptanoic acid
    • AMINOENANTIC ACID, OMEGA-
    • A0311
    • omega-Aminoenanthic acid
    • DB-057347
    • NSC-59008
    • H-Ahp(7)-OH
    • MFCD00008242
    • Zeta-Aminoheptanoic Acid
    • Z56896351
    • CHEMBL1229507
    • .ZETA.-AMINOENANTHIC ACID
    • zeta-Aminoenanthic acid
    • NS00039505
    • EINECS 213-197-5
    • CS-W002042
    • DTXCID30161673
    • 7-Aminoheptanoic acid, 98%
    • 4-04-00-02791 (Beilstein Handbook Reference)
    • 7-Aminoheptanoic acid, purum, >=97.0% (CHN)
    • ALBB-028464
    • 929-17-9
    • UNII-B10HJX2T48
    • NSC59008
    • AKOS000119948
    • CHEBI:181436
    • DTXSID10239182
    • EN300-17159
    • BRN 0906887
    • 7-AHpA
    • SCHEMBL35917
    • .OMEGA.-AMINOHEPTANOIC ACID
    • .OMEGA.-AMINOENANTHIC ACID
    • GS-4263
    • Q27274237
    • AC-6968
    • BP-23845
    • MDL: MFCD00008242
    • インチ: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
    • InChIKey: XDOLZJYETYVRKV-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCCCN)O
    • BRN: 0906887

計算された属性

  • せいみつぶんしりょう: 145.11000
  • どういたいしつりょう: 145.110278721 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 93.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): -3
  • ぶんしりょう: 145.20
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.019
  • ゆうかいてん: 192-195 °C (lit.)
  • ふってん: 270.6°Cat760mmHg
  • フラッシュポイント: 117.5°C
  • 屈折率: 1.467
  • PSA: 63.32000
  • LogP: 1.68050
  • FEMA: 2563
  • ようかいせい: 未確定

7-Aminoheptanoic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • セキュリティの説明: S22-S24/25
  • RTECS番号:MJ1770000
  • ちょぞうじょうけん:冷蔵保存

7-Aminoheptanoic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

7-Aminoheptanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051695-25g
7-Aminoheptanoic acid
929-17-9 97%
25g
¥543.00 2024-04-25
Enamine
EN300-17159-0.05g
7-aminoheptanoic acid
929-17-9 91%
0.05g
$19.0 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87630-100g
7-Aminoheptanoic acid
929-17-9 97%
100g
¥4186.0 2021-09-10
Apollo Scientific
OR2575-5g
7-Aminoheptanoic acid
929-17-9 98+%
5g
£20.00 2025-03-21
Apollo Scientific
OR2575-25g
7-Aminoheptanoic acid
929-17-9 98+%
25g
£132.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151309-100g
7-Aminoheptanoic acid
929-17-9 >98.0%(T)
100g
¥3325.90 2023-09-04
Chemenu
CM219816-25g
7-Aminoheptanoic acid
929-17-9 95%
25g
$146 2023-02-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A834696-1g
7-Aminoheptanoic Acid
929-17-9 98%
1g
82.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A87630-1g
7-Aminoheptanoic acid
929-17-9 97%
1g
¥66.0 2021-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051695-5g
7-Aminoheptanoic acid
929-17-9 97%
5g
¥117.00 2024-04-25

7-Aminoheptanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  overnight, rt
リファレンス
Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy
Orwig, Kevin S.; Lassetter, McKensie R.; Hadden, M. Kyle; Dix, Thomas A., Journal of Medicinal Chemistry, 2009, 52(7), 1803-1813

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways and processes for producing 7-carbon monomers
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Barium hydroxide Solvents: Water ;  6 h, rt → 110 °C
1.2 Reagents: Carbon dioxide ;  20 min, cooled
リファレンス
Preparation of hydroxyaminooxoheptylpyrimidinecarboxamide derivatives for use as HDAC6 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: L-Alanine
リファレンス
Process for the enzymic production of 7-aminoheptanoic acid and its derivatives
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 50 atm, 160 °C; cooled
1.2 Reagents: Hydrogen ,  Hydrogen iodide ;  3 h, 50 atm, 160 °C
リファレンス
Methods for producing nylon 7
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
リファレンス
Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanones
Ballini, Roberto; Papa, Fabrizio; Abate, Corrado, European Journal of Organic Chemistry, 1999, (1), 87-90

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  2-Mercaptoethanol ;  5 min, 37 °C → 95 °C
リファレンス
Metabollically engineered pathways for production of nylon-7 precursors by microbial fermentation
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Barium hydroxide Solvents: Water ;  6 h, rt → 110 °C
リファレンス
Preparation of hydroxamic acid derivatives as histone deacetylase 6 selective inhibitors for the treatment of bone disease
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: L-Alanine Catalysts: Pyridoxine 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Pyruvic acid Catalysts: Pyridoxal 5′-phosphate Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium ethoxide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 50 - 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  0.6 MPa, 40 °C
リファレンス
Method for preparing 7-aminoheptanoic acid
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Engineered metabolic pathways and microorganisms for producing 7-carbon chems.
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester, polymer with α-(2-m… (deprotected; reaction products Fmoc-protected alkanoic acids) Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Piperidine Solvents: Dimethylformamide
リファレンス
Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resins
Iwaoka, Emiko; Mori, Tomoko; Shimizu, Tadashi; Hosoya, Ken; Tanaka, Akito, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
リファレンス
Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol
, United States, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Water ;  30 min, 25 °C
リファレンス
Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid
, World Intellectual Property Organization, , ,

7-Aminoheptanoic acid Raw materials

7-Aminoheptanoic acid Preparation Products

7-Aminoheptanoic acid 関連文献

7-Aminoheptanoic acidに関する追加情報

测试

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Amadis Chemical Company Limited
(CAS:929-17-9)7-Aminoheptanoic acid
A10962
清らかである:99%/99%
はかる:100g/500g
価格 ($):491.0/1851.0